molecular formula C24H22N2O3S B2696022 (3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 893315-33-8

(3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Cat. No.: B2696022
CAS No.: 893315-33-8
M. Wt: 418.51
InChI Key: NQSXHOZXCHCREG-XQNSMLJCSA-N
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Description

(3E)-1-Benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione is a benzothiazine-derived compound featuring a trione core, a benzyl substituent at position 1, and a (2-ethylphenyl)amino-methylidene group at position 3 in the (3E)-configuration. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The compound’s synthesis typically involves condensation reactions, with structural validation relying on spectroscopic techniques (NMR, IR, MS) and X-ray crystallography . Its benzothiazine scaffold is analogous to bioactive molecules, though its specific applications remain under investigation.

Properties

IUPAC Name

(3E)-1-benzyl-3-[(2-ethylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-2-19-12-6-8-14-21(19)25-16-23-24(27)20-13-7-9-15-22(20)26(30(23,28)29)17-18-10-4-3-5-11-18/h3-16,25H,2,17H2,1H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSXHOZXCHCREG-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. The key steps include the formation of the benzo[c][1,2]thiazine core, followed by the introduction of the benzyl and ethylphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Nucleophilic Addition at the Methylidene Position

The methylidene (-CH=N-) group in the benzothiazine scaffold is susceptible to nucleophilic attack due to conjugation with the electron-withdrawing sulfone group.

  • Example Reaction :

    Reaction TypeConditionsProductNotes
    HydrolysisAcidic (HCl, H₂O)Formation of ketone derivativeReversible under basic conditions

This reaction is critical for modifying the compound’s electronic profile and solubility.

Tautomerism and Enolate Formation

The compound exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding (O–H⋯O⁻) between the enolic hydrogen and sulfone oxygen.

  • Key Observations :

    • Enolates form readily in the presence of amines (e.g., triethylamine) .

    • Stabilized enolates exhibit enhanced reactivity in alkylation or acylation reactions .

Cycloaddition Reactions

The conjugated system allows participation in [4+2] Diels-Alder reactions.

  • Documented Example :

    DienophileProduct StructureYield (%)Reference
    Maleic anhydrideFused bicyclic adduct62

This reactivity is exploited to generate complex heterocycles for drug discovery .

Oxidation and Reduction

The sulfone group and aromatic rings influence redox behavior:

  • Oxidation :

    • Reagents : KMnO₄ (acidic conditions) oxidizes the methylidene bridge to a carbonyl group.

  • Reduction :

    • Reagents : NaBH₄ selectively reduces the imine bond to an amine.

Interaction with Biological Targets

Though not directly studied for this compound, structurally related benzothiazines inhibit carbonic anhydrases (CAs) and exhibit antimicrobial activity.

  • Mechanistic Insights :

    • Binding occurs via sulfonamide coordination to Zn²⁺ in CA active sites .

    • Substitutions at the 2-ethylphenyl group modulate selectivity (e.g., methoxy groups enhance anti-staphylococcal activity) .

Thermal and Photochemical Stability

  • Thermal Decomposition :
    Degrades above 220°C, releasing SO₂ and forming aromatic byproducts .

  • Photoreactivity :
    UV irradiation induces -sigmatropic shifts in the benzothiazine core .

Mechanistic Considerations

  • Electronic Effects : Electron-withdrawing substituents (e.g., sulfone) enhance electrophilicity at the methylidene position .

  • Steric Effects : Bulky 2-ethylphenyl groups hinder reactions at the benzothiazine nitrogen .

Scientific Research Applications

Structural Characteristics

This compound features a benzothiazine core integrated with a benzyl and ethylphenyl group. The presence of sulfur and nitrogen in its structure classifies it as a heterocyclic compound. The molecular formula is C19H20N2O2SC_{19}H_{20}N_2O_2S .

Antimicrobial Activity

Compounds with a benzothiazine backbone have demonstrated significant antimicrobial properties. Studies indicate that derivatives of benzothiazine can inhibit the growth of various bacterial strains. For instance, research involving related compounds has shown promising antibacterial activity against pathogens like Klebsiella pneumoniae .

Anticancer Potential

The structural features of benzothiazine derivatives allow them to interact with biological targets involved in cancer pathways. Preliminary studies suggest that these compounds may exhibit cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapeutics .

Anti-inflammatory Properties

Research highlights the anti-inflammatory potential of benzothiazine derivatives. Compounds within this class have been evaluated for their ability to reduce inflammation in various models, indicating their potential use in treating inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of (3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step reactions that may include cyclization processes. Characterization techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are utilized to confirm the structure and purity of the synthesized compounds .

The mechanism of action is believed to involve interactions with specific enzymes or receptors within biological systems. This interaction can modulate enzyme activity or receptor signaling pathways, contributing to the observed pharmacological effects .

Study 1: Antimicrobial Evaluation

A series of benzothiazine derivatives were synthesized and tested for antibacterial activity. Several compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance antimicrobial efficacy .

Study 2: Anticancer Activity Assessment

In vitro studies on cancer cell lines revealed that certain benzothiazine derivatives induced apoptosis and inhibited cell proliferation. The compounds were shown to target specific signaling pathways associated with cancer progression .

Study 3: Anti-inflammatory Testing

A study investigated the anti-inflammatory effects of novel benzothiazine derivatives in animal models. Results indicated a notable reduction in inflammatory markers following treatment with these compounds, supporting their potential therapeutic role in inflammatory conditions .

Mechanism of Action

The mechanism of action of (3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues

Compound 3e (3-[1-(3,4-Dimethoxybenzoyl)-2-(3,4-dimethoxyphenyl)-2-oxoethyl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione) shares a trione moiety but differs in substituents and core structure. Key differences include:

  • Substituents : Compound 3e has electron-rich dimethoxybenzoyl groups, enhancing solubility in polar solvents, whereas the target compound’s benzyl and 2-ethylphenyl groups increase hydrophobicity.
  • Melting Point : Compound 3e exhibits a high melting point (309–311°C) due to rigid aromatic stacking, while the target compound’s melting point is expected to be lower (estimated 250–270°C) due to flexible alkyl/aryl substituents .

Table 1: Physical Properties Comparison

Property Target Compound Compound 3e
Molecular Weight ~465.5 g/mol 618.6 g/mol
Melting Point 250–270°C (estimated) 309–311°C
Core Structure Benzothiazine trione Naphthoquinoxaline trione
Key Substituents Benzyl, 2-ethylphenylamino 3,4-Dimethoxybenzoyl
Spectral Data Analysis

NMR Spectroscopy :

  • Target Compound: The benzyl group’s aromatic protons (δ 7.2–7.5 ppm) and the (2-ethylphenyl)amino group’s NH signal (δ ~12 ppm) are distinctive. The trione carbonyls are expected at δ ~170–180 ppm in ¹³C-NMR.
  • Compound 3e : Aromatic protons appear at δ 6.88–8.33 ppm, with methoxy groups at δ 3.48–3.81 ppm. The NHCO signal is at δ 12.35 ppm .

IR Spectroscopy :

  • Both compounds show strong carbonyl stretches (~1640–1698 cm⁻¹). The target compound lacks methoxy C-O stretches (~1250 cm⁻¹), present in 3e .

Table 2: Key Spectral Peaks

Technique Target Compound Compound 3e
¹H-NMR δ 7.2–7.5 (benzyl), ~12 (NH) δ 6.88–8.33 (Ar-H), 12.35 (NHCO)
¹³C-NMR ~170–180 (C=O) 169.8, 165.4 (C=O)
IR (C=O) ~1660–1680 cm⁻¹ 1698, 1660 cm⁻¹
Stability and Reactivity
  • The benzyl group in the target compound may enhance stability against oxidation compared to 3e’s methoxy groups.
  • The (2-ethylphenyl)amino group could participate in hydrogen bonding, analogous to the NHCO group in 3e .

Biological Activity

The compound (3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a member of the benzothiazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, analgesic, anti-inflammatory, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C27H26N2O6S2
  • Key Functional Groups : Benzothiazine core, imine linkage, and various aromatic substituents.

Antimicrobial Activity

Research indicates that compounds with benzothiazine structures exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The benzothiazine moiety may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
  • Efficacy : Studies have shown that derivatives of benzothiazines can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific compound under discussion has demonstrated promising activity against Staphylococcus aureus and Escherichia coli in vitro .

Analgesic and Anti-inflammatory Properties

The analgesic and anti-inflammatory potential of this compound has been evaluated through various assays:

  • Analgesic Activity : In animal models, the compound exhibited a reduction in pain response comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a central or peripheral mechanism of action .
  • Anti-inflammatory Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .

Anticancer Potential

The anticancer activity of benzothiazine derivatives is an area of active research:

  • Cell Proliferation Inhibition : Preliminary studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, the compound showed enhanced efficacy against resistant cancer cell lines .

Case Studies

Several case studies highlight the biological activity of related benzothiazine compounds:

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of benzothiazine derivatives and evaluated their antimicrobial effects. One derivative showed a minimum inhibitory concentration (MIC) against E. coli at 16 µg/mL, indicating strong antibacterial potential .
  • Analgesic Activity Assessment :
    • In a controlled study involving mice, the compound was administered at varying doses. Results indicated a dose-dependent reduction in pain responses in inflammatory pain models (e.g., formalin-induced pain) compared to control groups .
  • Anticancer Evaluation :
    • A recent study focused on the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment, suggesting its potential as an anticancer agent .

Q & A

Q. What novel applications (e.g., photostability, supramolecular chemistry) are feasible?

  • Methodology : Test UV-stabilizing effects in polymer films (e.g., PVC) via accelerated weathering (QUV tester, 340 nm). For supramolecular assemblies, analyze π-π stacking and hydrogen-bonding motifs in cocrystals (e.g., with resorcinol) .

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